(2S,3S,4R,5S)-2-Azido-5-(hydroxymethyl)oxolane-3,4-diol
Description
Properties
IUPAC Name |
(2S,3S,4R,5S)-2-azido-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O4/c6-8-7-5-4(11)3(10)2(1-9)12-5/h2-5,9-11H,1H2/t2-,3-,4-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFFHQUOZLQWBU-FCAWWPLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N=[N+]=[N-])O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@@H]([C@@H]([C@H](O1)N=[N+]=[N-])O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S,4R,5S)-2-Azido-5-(hydroxymethyl)oxolane-3,4-diol typically involves the azidation of a suitable sugar precursor. One common method is the reaction of a protected sugar derivative with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the selective introduction of the azido group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions: (2S,3S,4R,5S)-2-Azido-5-(hydroxymethyl)oxolane-3,4-diol can undergo various types of chemical reactions, including:
Reduction: The azido group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or thiols.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles (e.g., halides, thiols), suitable solvents (e.g., DMF, acetonitrile).
Cycloaddition: Alkynes, copper(I) catalysts (CuSO₄, sodium ascorbate).
Major Products Formed:
Reduction: Formation of the corresponding amino sugar.
Substitution: Formation of substituted sugar derivatives.
Cycloaddition: Formation of triazole-containing sugar derivatives.
Scientific Research Applications
Chemistry: (2S,3S,4R,5S)-2-Azido-5-(hydroxymethyl)oxolane-3,4-diol is used as a building block in the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the preparation of novel compounds.
Biology: In biological research, azido sugars are used as probes for studying glycosylation processes. The azido group can be selectively labeled with fluorescent tags or other reporter groups, allowing for the visualization and analysis of glycan structures in biological systems.
Medicine: Azido sugars have potential applications in drug development. They can be used to modify the structure of therapeutic molecules, enhancing their properties such as bioavailability, stability, and target specificity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (2S,3S,4R,5S)-2-Azido-5-(hydroxymethyl)oxolane-3,4-diol is primarily related to its reactivity as an azido sugar. The azido group can participate in various chemical reactions, leading to the formation of new chemical bonds and the modification of molecular structures. In biological systems, the azido group can be selectively labeled, allowing for the study of glycosylation processes and the identification of glycan structures.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated based on adenosine’s molecular weight (252.23) adjusted for azido substitution (+42 g/mol for -N₃ vs. -OH).
Substituent Effects on Binding and Function
- Azido Group: The azido group in the target compound enhances electrophilicity, enabling participation in click chemistry for bioconjugation. However, its steric bulk and polarity may reduce binding affinity compared to smaller substituents like -OH or -NH₂ in adenosine or sinefungin .
- Sulfanylmethyl (TOP4) : This substituent in TOP4 contributes to strong PRMT5 inhibition (docking score: -8.8 kcal/mol), suggesting that sulfur-containing groups improve hydrophobic interactions in enzyme pockets .
Molecular and ADMET Properties
- Polar Surface Area (TPSA): The azido group increases TPSA compared to adenosine (~140 Ų vs.
- LogP and Metabolic Stability: The azido group’s polarity reduces LogP (predicted ~-2.5 vs. This contrasts with sinefungin’s higher LogP (-0.93), which may prolong half-life .
Biological Activity
(2S,3S,4R,5S)-2-Azido-5-(hydroxymethyl)oxolane-3,4-diol is a member of the azido sugar family, characterized by the presence of an azido group (-N₃) attached to a sugar moiety. This compound has garnered attention due to its unique chemical properties and potential applications in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in research.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- CAS Number : 1821800-99-0
The azido group imparts distinct reactivity to the sugar structure, allowing it to participate in various chemical reactions such as nucleophilic substitutions and cycloadditions.
The primary biological activity of this compound stems from its ability to modify glycan structures through selective labeling. The azido group can be reduced to an amino group or participate in cycloaddition reactions to form triazoles. These reactions enable the compound to be utilized in studying glycosylation processes and identifying glycan structures in biological systems .
1. Glycosylation Studies
The compound serves as a valuable tool in glycosylation studies. Its azido functionality allows for the selective tagging of glycan structures within cells. This capability can facilitate the exploration of glycoprotein functions and interactions.
2. Anticancer Research
Recent studies indicate that derivatives of azido sugars exhibit anticancer properties. For instance, analogs of this compound have been evaluated for their ability to inhibit angiogenesis—a critical process in tumor growth. Annonacin derivatives were shown to inhibit angiogenesis with an IC50 value of 3 μM .
3. Antibacterial Activity
The search for new antibacterial therapies has highlighted the potential of azido sugars. Their role in disrupting bacterial cell wall biosynthesis makes them candidates for developing novel antibiotics against multi-drug resistant bacteria .
Synthesis
The synthesis of this compound typically involves the azidation of a suitable sugar precursor. A common method includes:
- Starting Material : Protected sugar derivative.
- Reagent : Sodium azide (NaN₃).
- Solvent : Dimethylformamide (DMF).
- Conditions : Mild conditions at room temperature or slightly elevated temperatures.
This method ensures selective introduction of the azido group while maintaining the integrity of the sugar structure .
Comparative Analysis with Related Compounds
To understand the uniqueness and potential advantages of this compound over similar compounds:
| Compound Name | Functional Group | Biological Activity |
|---|---|---|
| (2S,3S,4R,5S)-2-Amino-5-(hydroxymethyl)oxolane-3,4-diol | Amino group (-NH₂) | Anticancer properties |
| (2S,3S,4R,5S)-2-Hydroxy-5-(hydroxymethyl)oxolane-3,4-diol | Hydroxy group (-OH) | Limited reactivity |
The presence of the azido group in this compound provides it with distinct reactivity and applications that are not present in its amino or hydroxy counterparts .
Case Studies
- Study on Glycosylation : A recent study demonstrated that using azido sugars allowed researchers to track glycosylation patterns in live cells effectively.
- Anticancer Activity Assessment : In vitro assays showed that derivatives based on this azido sugar inhibited cancer cell proliferation significantly compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
